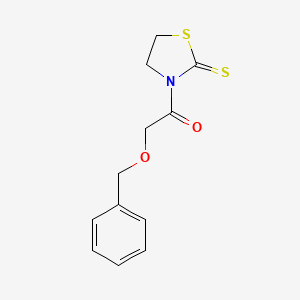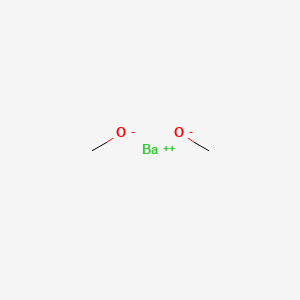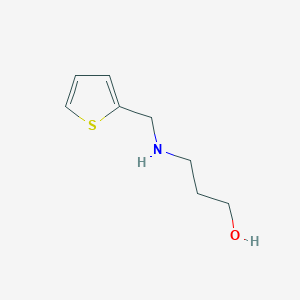
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid is a compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring substituted with dichloro groups and an amino group, which is further connected to a hydroxybenzoic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 2-amino-4-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction . The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method employs a multimode reactor, such as the Synthos 3000, which can deliver up to 1400 W of power . The use of microwave irradiation has been shown to significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions
Substitution Reactions: The chloride ions in the triazine ring can be replaced with other nucleophiles, such as morpholine, under basic conditions using sodium carbonate.
Oxidation and Reduction: The hydroxybenzoic acid moiety can undergo oxidation to form quinones or reduction to form hydroquinones under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with morpholine yield morpholine-substituted triazine derivatives .
Scientific Research Applications
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with amino groups in proteins, leading to the modification of protein function . This interaction is facilitated by the presence of the dichloro groups, which enhance the reactivity of the triazine ring.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt
- (E)-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)
Uniqueness
What sets 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid apart from similar compounds is its specific combination of a triazine ring with a hydroxybenzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
68703-70-8 |
|---|---|
Molecular Formula |
C10H6Cl2N4O3 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H6Cl2N4O3/c11-8-14-9(12)16-10(15-8)13-4-1-2-6(17)5(3-4)7(18)19/h1-3,17H,(H,18,19)(H,13,14,15,16) |
InChI Key |
LVXHAVYCHRKMPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)




